2-(Methylsulfonyl)-4-nitroaniline
Overview
Description
2-(Methylsulfonyl)-4-nitroaniline is an organic compound with the molecular formula C7H8N2O4S It is characterized by the presence of a nitro group (-NO2) and a methylsulfonyl group (-SO2CH3) attached to an aniline ring
Mechanism of Action
Target of Action
It’s worth noting that compounds with a methylsulfonyl group have been reported to inhibit cyclooxygenase-2 (cox-2), an enzyme involved in inflammation and pain .
Mode of Action
It’s known that sulfonyl fluorides, a related group of compounds, can act as electrophilic warheads, binding to surface receptor sites and blocking the interaction of parasites and hosts . This suggests that 2-(Methylsulfonyl)-4-nitroaniline might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that cox-2 inhibitors can affect the metabolism of arachidonic acid, a key molecule involved in inflammation . This suggests that this compound might have a role in modulating inflammatory responses.
Pharmacokinetics
A compound named skb264, which uses a 2-methylsulfonyl pyrimidine linker, has been reported to have improved stability in circulation compared to other compounds . This suggests that this compound might also have favorable pharmacokinetic properties.
Result of Action
It’s known that cox-2 inhibitors can reduce the production of prostaglandins, key mediators of inflammation . This suggests that this compound might have anti-inflammatory effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, sulfonyl fluorides are known to be more stable than sulfinyl or sulfenyl fluorides, as well as sulfonyl chlorides . This suggests that this compound might be relatively stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-4-nitroaniline typically involves the nitration of 2-(Methylsulfonyl)aniline. The process begins with the sulfonation of aniline to form 2-(Methylsulfonyl)aniline, followed by nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the para position relative to the amino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and safety. The use of continuous flow systems allows for better control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Oxidation: The methylsulfonyl group can be oxidized to a sulfone group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, and acyl chlorides.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Reduction: 2-(Methylsulfonyl)-4-phenylenediamine.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Oxidation: 2-(Methylsulfonyl)-4-nitrobenzenesulfonic acid.
Scientific Research Applications
2-(Methylsulfonyl)-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfonyl)aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitroaniline: Lacks the methylsulfonyl group, affecting its solubility and reactivity.
2-(Methylsulfonyl)-4-chloroaniline: Contains a chloro group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
2-(Methylsulfonyl)-4-nitroaniline is unique due to the presence of both the nitro and methylsulfonyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
2-methylsulfonyl-4-nitroaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-14(12,13)7-4-5(9(10)11)2-3-6(7)8/h2-4H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMXIMWZIRTKCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059138 | |
Record name | Benzenamine, 2-(methylsulfonyl)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96-74-2 | |
Record name | 2-(Methylsulfonyl)-4-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Mesyl-4-nitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 2-(methylsulfonyl)-4-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 2-(methylsulfonyl)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-mesyl-4-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.301 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-MESYL-4-NITROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPB68RZ6WP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.